molecular formula C12H16N2O B11803760 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11803760
M. Wt: 204.27 g/mol
InChI Key: REOQUFMRNISUMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available and inexpensive starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 2-(2-Methylpyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(2-Methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is presumed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(2-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-11(5-4-7-13-10)12-6-2-3-8-14(12)9-15/h4-5,7,9,12H,2-3,6,8H2,1H3

InChI Key

REOQUFMRNISUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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